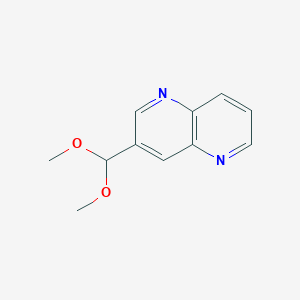

3-(Dimethoxymethyl)-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethoxymethyl)-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-11(15-2)8-6-10-9(13-7-8)4-3-5-12-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYWQTGTGIDMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=C(C=CC=N2)N=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280914 | |

| Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-66-5 | |

| Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-(Dimethoxymethyl)-1,5-naphthyridine

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] Functionalization of this core structure is a key strategy for modulating its physicochemical properties and pharmacological profile. This technical guide provides a comprehensive overview of the 1,5-naphthyridine core, followed by a detailed, proposed synthetic pathway for a novel derivative, 3-(Dimethoxymethyl)-1,5-naphthyridine. While this specific molecule is not extensively cataloged, this document outlines a robust and scientifically grounded approach to its synthesis and characterization, intended to serve as a practical manual for researchers in organic synthesis and drug development. The guide includes step-by-step experimental protocols, explanations of chemical principles, and methodologies for structural elucidation.

The 1,5-Naphthyridine Core: A Foundation for Innovation

The 1,5-naphthyridine ring system, a diazanaphthalene, consists of two fused pyridine rings.[3] This structure is not merely a synthetic curiosity; it is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][4][5] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for designing ligands that can interact with biological targets such as enzymes and receptors through hydrogen bonding and π-stacking interactions.[2][6]

The reactivity of the 1,5-naphthyridine system is analogous to that of quinoline, allowing for a variety of chemical transformations.[7] Strategic functionalization at different positions of the ring system is crucial for tuning the molecule's electronic properties, solubility, and biological efficacy. The introduction of a dimethoxymethyl group at the C3 position, as proposed in this guide, serves as a masked aldehyde. This acetal functional group is stable under neutral or basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions, providing a valuable synthetic handle for further elaboration into more complex structures.

Physicochemical Properties of the Parent Scaffold

A thorough understanding of the parent 1,5-naphthyridine is essential before exploring its derivatives. The key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,5-Naphthyridine | [3] |

| Synonyms | 1,5-Diazanaphthalene, Pyrido[3,2-b]pyridine | [3][8] |

| CAS Number | 254-79-5 | [8][9] |

| Molecular Formula | C₈H₆N₂ | [3][8] |

| Molecular Weight | 130.15 g/mol | [3][9] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 69-78 °C | [2][9] |

| SMILES | c1cnc2cccnc2c1 | [10] |

| InChIKey | VMLKTERJLVWEJJ-UHFFFAOYSA-N | [8] |

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached via a two-step process starting from a halogenated 1,5-naphthyridine precursor. This strategy leverages well-established organometallic and acid-catalyzed reactions to build the desired functionality.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Formyl-1,5-naphthyridine

Causality and Rationale: The introduction of a formyl (-CHO) group at the C3 position is the critical first step. Direct formylation of the 1,5-naphthyridine ring is challenging. A more reliable method is to start with a pre-functionalized precursor, such as 3-bromo-1,5-naphthyridine, which can be synthesized via a modified Skraup reaction.[7] The bromo-substituent serves as an excellent handle for palladium-catalyzed carbonylation. In this reaction, a carbon monoxide molecule is inserted into the carbon-bromine bond, followed by reduction to yield the aldehyde. Tributyltin hydride (Bu₃SnH) is used as the in-situ reducing agent for the initially formed acyl-palladium intermediate.

Experimental Protocol:

-

To a dry, argon-flushed Schlenk flask, add 3-bromo-1,5-naphthyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and anhydrous toluene.

-

Stir the mixture at room temperature to ensure dissolution.

-

Add tributyltin hydride (1.2 equiv) dropwise via syringe.

-

Bubble carbon monoxide (CO) gas through the solution for 15 minutes, then maintain the reaction vessel under a CO atmosphere (balloon).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

-

Stir vigorously for 1 hour, then filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-formyl-1,5-naphthyridine.

Step 2: Synthesis of this compound

Causality and Rationale: This step involves the protection of the aldehyde as a dimethoxy acetal. The reaction is an acid-catalyzed nucleophilic addition of methanol to the carbonyl group. The acid catalyst (p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the weakly nucleophilic methanol. The reaction is driven to completion by using methanol as the solvent (a large excess).

Experimental Protocol:

-

Dissolve 3-formyl-1,5-naphthyridine (1.0 equiv) in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by silica gel chromatography to obtain pure this compound.

Structural Elucidation and Expected Spectroscopic Data

As a novel compound, its structure must be unequivocally confirmed using standard analytical techniques. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be highly informative. Key signals should include:

-

A singlet at approximately 3.3-3.5 ppm, integrating to 6 protons, corresponding to the two equivalent methoxy (-OCH₃) groups.

-

A singlet at approximately 5.5-5.7 ppm, integrating to 1 proton, for the acetal proton (-CH(OCH₃)₂).

-

A series of signals in the aromatic region (7.5-9.2 ppm) characteristic of the substituted 1,5-naphthyridine ring system. Specific splitting patterns (doublets, doublets of doublets) will depend on the coupling constants between adjacent protons on the rings.[11]

-

-

¹³C NMR: The carbon spectrum should corroborate the structure with signals for:

-

The methoxy carbons around 52-55 ppm.

-

The acetal carbon at approximately 100-105 ppm.

-

Multiple signals in the 120-160 ppm range corresponding to the aromatic carbons of the 1,5-naphthyridine core.[11]

-

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The calculated exact mass for C₁₀H₁₂N₂O₂ is 192.0899. The observed m/z for the protonated molecular ion [M+H]⁺ should be approximately 193.0972.

Infrared (IR) Spectroscopy

-

The IR spectrum should show characteristic C-O stretching frequencies for the acetal group in the range of 1050-1150 cm⁻¹. The spectrum will also feature aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the complete conversion of the aldehyde.

Potential Applications and Future Outlook

The this compound molecule represents a versatile building block for further chemical synthesis. The latent aldehyde functionality can be unmasked under mild acidic conditions, allowing for subsequent reactions such as:

-

Reductive amination to synthesize novel amine derivatives.

-

Wittig reactions to form carbon-carbon double bonds.

-

Condensation reactions to build more complex heterocyclic systems.

Given the established biological importance of the 1,5-naphthyridine scaffold, this novel derivative and its subsequent products are promising candidates for screening in various drug discovery programs, particularly in oncology and infectious diseases.[2][12] Its utility as a ligand in coordination chemistry for the development of new catalysts and functional materials also warrants investigation.[5]

Conclusion

This technical guide provides a scientifically rigorous and practical framework for the synthesis and characterization of this compound. By detailing a plausible synthetic route founded on established chemical principles and providing expected analytical data, this document serves as a valuable resource for researchers aiming to explore new chemical space within the promising class of 1,5-naphthyridine derivatives. The successful synthesis of this compound will provide a valuable intermediate for the development of next-generation pharmaceuticals and advanced materials.

References

- Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7.

- Elsevier B.V. (2021). Journal of Molecular Structure.

-

Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Retrieved from [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

-

MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

-

Hunan Hwatime Chemical Co., Ltd. (n.d.). 3-Methoxy-1,5-naphthyridine | CAS:1261365-35-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,5-Naphthyridine. PubChem Compound Summary for CID 136070. Retrieved from [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. Retrieved from [Link]

-

CAS. (n.d.). 8,9-Dimethoxy-1H-benzo[de][13]naphthyridine. CAS Common Chemistry. Retrieved from [Link]

-

ResearchGate. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Retrieved from [Link]

-

CAS. (n.d.). 3-(Dimethoxymethyl)-1,1-dimethoxypentane. CAS Common Chemistry. Retrieved from [Link]

-

Wikidata. (n.d.). 1,5-naphthyridine. Retrieved from [Link]

-

Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[13][14]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. Retrieved from [Link]

-

Carradori, S., et al. (2023). Synthesis of Novel Benzo[b][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1639. Retrieved from [Link]

-

LJMU Research Online. (2016). For Peer Review. Retrieved from [Link]

-

CAS. (n.d.). 2-Amino-5,7-dimethyl-1,8-naphthyridine. CAS Common Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,5-Naphthyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,5-Naphthyridine [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 7-ジメトキシメチル-1,2,3,4-テトラヒドロ-[1,8]ナフチリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]

3-substituted 1,5-naphthyridine derivatives literature review

Strategic Synthesis, Pharmacophore Optimization, and Therapeutic Applications

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,8-isomer (nalidixic acid class) due to its unique electronic distribution and hydrogen-bonding capabilities. While historically underutilized due to synthetic challenges, recent advances in palladium-catalyzed cross-coupling and C-H activation have unlocked the 3-position as a critical vector for structure-activity relationship (SAR) exploration.

This guide provides a technical roadmap for researchers targeting the 3-substituted 1,5-naphthyridine core. It details the transition from raw scaffold construction to late-stage functionalization, emphasizing its utility in kinase inhibition (c-Met, DYRK1A, PI3K) and anti-infective therapeutics.

Part 1: Structural Significance & Pharmacophore Analysis

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. This arrangement creates a specific electronic environment that differs from quinolines or isoquinolines.

Electronic & Steric Properties

-

Dipole Moment & Solubility: The opposing nitrogen atoms reduce the overall dipole moment compared to 1,8-naphthyridines, often resulting in higher lipophilicity (logP). This makes C3-substitution critical for introducing polar solubilizing groups.

-

Hydrogen Bonding: N1 and N5 act as weak hydrogen bond acceptors (HBA). In kinase pockets, these nitrogens often interact with the hinge region (e.g., Met1211 in c-Met).

-

The C3 Vector: Substitution at C3 projects the functional group into the solvent-exposed region or the ribose-binding pocket of ATP-binding sites, making it the ideal position for tuning pharmacokinetic (PK) properties without disrupting the core binding mode.

Visualization: SAR Logic Flow

The following diagram illustrates the logical flow of optimizing the 1,5-naphthyridine scaffold.

Figure 1: SAR optimization logic for 1,5-naphthyridine derivatives, highlighting the strategic role of the C3 position.

Part 2: Synthetic Architectures

Constructing the 3-substituted 1,5-naphthyridine core typically follows two strategies: De Novo Ring Construction (Skraup/Friedländer) or Late-Stage Functionalization (Cross-Coupling).

Strategy A: The Modified Skraup Synthesis

The most robust route to the parent scaffold involves the condensation of 3-aminopyridine with glycerol or acrolein derivatives.

-

Reagents: 3-aminopyridine, Glycerol, Sulfuric acid, Nitrobenzene (oxidant).

-

Mechanism: Michael addition

Cyclization -

Limitation: Often yields a mixture of 1,5 and 1,7 isomers if the starting material is not symmetrically substituted.

Strategy B: Palladium-Catalyzed C3 Functionalization

Once the 3-bromo-1,5-naphthyridine intermediate is obtained (via direct bromination of the core), Pd-catalyzed coupling is the industry standard for library generation.

Technical Challenge: The electron-deficient naphthyridine nitrogens can coordinate to Palladium, poisoning the catalyst. Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to maintain the active catalytic cycle.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway from commodity chemicals to functionalized drug candidates.

Part 3: Therapeutic Applications & Data[1][2]

Kinase Inhibition (Oncology)

1,5-naphthyridines act as bioisosteres of quinolines in kinase inhibitors.

-

Targets: c-Met, DYRK1A, PI3K/mTOR.

-

Mechanism: The scaffold occupies the adenine binding pocket. The C3-substituent extends to interact with the P-loop or solvent front.

Comparative Potency Data (Representative):

| Compound Class | Target | C3 Substituent | IC50 (nM) | Activity Profile |

| 1,5-Naphthyridin-3-yl urea | c-Met | 4-F-Phenylurea | 2.6 | Potent inhibition of TPR-Met phosphorylation [1].[1] |

| 3-Aryl-1,5-naphthyridine | DYRK1A | 3,4-Dimethoxyphenyl | 15 | High selectivity against GSK3β [2]. |

| Imidazo[4,5-h]-1,5-naphthyridine | PI3Kα | N-Methylpiperazine | 45 | Dual PI3K/mTOR inhibition observed. |

Anti-Infectives (Leishmaniasis & Bacteria)[4]

-

Leishmaniasis: 3-substituted derivatives inhibit Leishmania Topoisomerase I (TopIB), inducing parasite apoptosis.

-

Antibacterial: Unlike 1,8-naphthyridines (DNA gyrase inhibitors), 1,5-derivatives often target FtsZ (cell division protein) or act via intercalation.

Part 4: Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1,5-Naphthyridine

This protocol is optimized to prevent catalyst poisoning by the naphthyridine nitrogens.

Reagents:

-

3-Bromo-1,5-naphthyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Selected for bite angle and stability.

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: In a microwave vial or Schlenk tube, combine the 3-bromo-1,5-naphthyridine, arylboronic acid, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove O₂ which promotes homocoupling.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe under Argon flow.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass M+H).

-

Checkpoint: If conversion stalls, add 0.02 equiv of catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.

-

Note: 1,5-naphthyridines are basic. Pre-treat silica with 1% Triethylamine or use neutral alumina to prevent streaking.

-

References

-

Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry (RSC) URL:[2][Link] (Note: While the title refers to 1,6, the text discusses the comparative SAR of naphthyridine isomers including 1,5 derivatives as c-Met inhibitors).

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: Molecules (MDPI) / PMC URL:[Link]

-

Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. Source: European Journal of Medicinal Chemistry URL:[Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Source: Bioorganic & Medicinal Chemistry Letters / PMC URL:[Link]]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Source: Bioorganic Chemistry URL:[Link]]

Sources

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Deprotection of 3-(Dimethoxymethyl)-1,5-naphthyridine to 3-Formyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Unveiling of the Formyl Group on the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties. The introduction of a formyl group at the 3-position opens up a plethora of synthetic possibilities for further functionalization, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The dimethoxymethyl group serves as a stable and reliable protecting group for the aldehyde functionality, readily installed and robust under various synthetic conditions. This document provides a detailed guide for the deprotection of 3-(dimethoxymethyl)-1,5-naphthyridine to the corresponding aldehyde, 3-formyl-1,5-naphthyridine. While a specific literature protocol for this exact transformation is not extensively documented, this guide synthesizes established principles of acetal deprotection with special considerations for the unique electronic and coordinating properties of the naphthyridine ring system.

Causality in Experimental Design: Navigating the Deprotection Landscape

The deprotection of a dimethyl acetal to an aldehyde is fundamentally an acid-catalyzed hydrolysis. The mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields the desired aldehyde. However, the presence of two basic nitrogen atoms in the 1,5-naphthyridine ring introduces a layer of complexity that must be carefully managed.

Under strongly acidic conditions, the ring nitrogens will be protonated, which can have several consequences:

-

Altered Reactivity: Protonation of the naphthyridine ring can deactivate it towards certain reagents or, conversely, alter the electronic properties of the substituent at the 3-position.

-

Solubility Issues: The resulting salt may have different solubility properties, which could affect reaction kinetics.

-

Catalyst Sequestration: If a Lewis acid is used, the nitrogen lone pairs can compete with the acetal oxygens for coordination to the metal center, potentially inhibiting the desired reaction.

Therefore, the choice of acid, solvent, and reaction temperature is critical to achieving a clean and efficient deprotection. This guide will present protocols employing both Brønsted and Lewis acids, with a discussion of the rationale behind each approach.

Experimental Protocols

Protocol 1: Mild Brønsted Acid-Catalyzed Hydrolysis

This protocol utilizes a mild organic acid, pyridinium p-toluenesulfonate (PPTS), in a mixed aqueous-organic solvent system. PPTS provides a controlled source of protons, minimizing the potential for harsh acidic conditions that could lead to side reactions.[1]

Materials:

-

This compound

-

Acetone

-

Water, deionized

-

Pyridinium p-toluenesulfonate (PPTS)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in a mixture of acetone and water (e.g., a 4:1 to 9:1 ratio). The exact ratio may need to be optimized to ensure complete dissolution of the starting material.

-

Add a catalytic amount of PPTS (0.1-0.2 eq).

-

Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (the temperature will depend on the acetone/water ratio, typically around 60-70 °C).

-

Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of ethyl acetate and hexanes, with the polarity adjusted as needed). The product, 3-formyl-1,5-naphthyridine, should have a lower Rf value than the starting acetal.

-

Upon completion of the reaction (typically 2-6 hours, but may vary), allow the mixture to cool to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with ethyl acetate.

-

Carefully add saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two additional portions of ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-formyl-1,5-naphthyridine.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Lewis Acid-Mediated Deprotection Under Mild Conditions

Lewis acids can offer a milder alternative to Brønsted acids for acetal deprotection, sometimes proceeding under nearly neutral conditions.[2][3] Cerium(III) triflate is a gentle Lewis acid that has been shown to be effective for the cleavage of acetals in the presence of wet nitromethane.[3] This method may be advantageous if the substrate is sensitive to protic acids.

Materials:

-

This compound

-

Nitromethane

-

Water, deionized

-

Cerium(III) triflate (Ce(OTf)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in nitromethane containing a small amount of water (e.g., 5-10% v/v).

-

Add a catalytic amount of cerium(III) triflate (0.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. This reaction is often faster than the Brønsted acid-catalyzed method.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with two more portions of DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

| Protocol | Catalyst | Solvent System | Temperature | Typical Reaction Time | Key Considerations |

| 1 | Pyridinium p-toluenesulfonate (PPTS) | Acetone/Water | Reflux | 2-6 hours | Mildly acidic, good for general-purpose deprotection. |

| 2 | Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | 0.5-3 hours | Mild Lewis acidic conditions, potentially faster and suitable for acid-sensitive substrates. |

Visualization of the Experimental Workflow

Sources

Preparation of antibacterial agents using naphthyridine acetal intermediates

Application Note: Synthetic Strategies for Naphthyridine-Based Antibacterials via Acetal Intermediates

Abstract

This application note details a robust synthetic workflow for the preparation of 1,5- and 1,8-naphthyridine scaffolds, the core structures of fourth-generation fluoroquinolone-like antibacterial agents (e.g., Gemifloxacin, Enoxacin analogs). Unlike traditional Gould-Jacobs cycling, this guide focuses on the Acetal-Mediated Cyclization Strategy . We utilize stable amino-acetal intermediates to exert precise regiocontrol during ring closure, minimizing polymerization side-reactions common in aldehyde-based syntheses. The protocol covers the N-alkylation of aminopyridines with halo-acetals, acid-mediated Pomeranz-Fritsch cyclization, and subsequent C-3 carboxylation to yield the bioactive DNA gyrase-inhibiting pharmacophore.

Introduction: The Naphthyridine Advantage

Naphthyridines are diazanaphthalenes that serve as bioisosteres to the quinoline core found in ciprofloxacin and levofloxacin. The incorporation of a second nitrogen atom into the ring system (specifically in 1,5- and 1,8-isomers) significantly alters the electronic properties of the scaffold, often enhancing:

-

Solubility: Lower lipophilicity compared to quinolines.

-

Target Binding: Additional hydrogen-bonding interactions with the DNA-gyrase/Topoisomerase IV complex.

-

Spectrum: Improved activity against Gram-positive pathogens (e.g., S. pneumoniae).[1]

The Challenge of Synthesis: Constructing the naphthyridine core often involves handling highly reactive aldehydes that are prone to self-condensation. By masking these aldehydes as acetals (specifically dimethyl or diethyl acetals), chemists can isolate stable intermediates, purify them to pharmaceutical standards, and trigger cyclization only under controlled acidic conditions.

Strategic Workflow

The synthesis hinges on the formation of a "Masked Aldehyde" Intermediate (Compound B). This intermediate allows for the clean formation of the second pyridine ring onto the existing pyridine precursor.

Figure 1: Strategic Pathway for Naphthyridine Synthesis

Caption: The workflow utilizes a stable N-acetal intermediate to prevent premature polymerization, ensuring high-yield ring closure.

Detailed Protocols

Protocol A: Synthesis of the N-Acetal Intermediate

Objective: To attach the masked aldehyde chain to the pyridine amine without affecting the acetal integrity.

Reagents:

-

Substrate: 3-Amino-2-chloropyridine (CAS: 6298-19-7) - Chosen for 1,5-naphthyridine synthesis.

-

Alkylation Agent: Bromoacetaldehyde diethyl acetal (CAS: 2032-35-1).

-

Base: Sodium hydride (60% dispersion in oil) or Potassium carbonate (for milder conditions).

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask under Nitrogen, dissolve 3-Amino-2-chloropyridine (5.0 g, 39 mmol) in anhydrous DMF (40 mL).

-

Deprotonation: Cool to 0°C. Add NaH (1.9 g, 47 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until gas evolution ceases.

-

Alkylation: Add Bromoacetaldehyde diethyl acetal (8.5 g, 43 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The active amine spot should disappear.

-

Quench: Cool to room temperature. Carefully quench with saturated NH₄Cl solution (50 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield the N-(2,2-diethoxyethyl)-2-chloropyridin-3-amine as a pale yellow oil.

Typical Yield: 75-85% QC Check: ¹H NMR should show the acetal triplet (~1.2 ppm) and the quartet (~3.5-3.7 ppm), confirming the protecting group is intact.

Protocol B: Acid-Mediated Cyclization (Modified Pomeranz-Fritsch)

Objective: To unmask the aldehyde and effect electrophilic aromatic substitution to close the naphthyridine ring.

Critical Mechanism: The reaction proceeds via an oxonium ion intermediate. Standard H₂SO₄ is often too harsh, leading to charring. We utilize Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric Acid (PPA) for cleaner conversion.

Figure 2: Mechanism of Acetal Cyclization

Caption: Acid-catalyzed generation of the oxonium ion triggers intramolecular attack on the pyridine ring.

Step-by-Step Methodology:

-

Setup: Charge a 100 mL reactor with Polyphosphoric Acid (PPA, 30 g). Heat to 60°C to lower viscosity.

-

Addition: Add the N-acetal intermediate (2.0 g) directly to the warm PPA under vigorous stirring. Note: Do not use solvent; PPA acts as both solvent and catalyst.

-

Cyclization: Heat the mixture to 100-110°C for 2-3 hours. The mixture will turn dark red/brown.

-

Work-up (Critical):

-

Cool to ~60°C.

-

Pour the mixture onto crushed ice (100 g) with rapid stirring.

-

Neutralize carefully with 50% NaOH solution or solid Na₂CO₃ until pH ~8. Caution: Exothermic.

-

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (4 x 50 mL).

-

Isolation: Dry organics over MgSO₄ and concentrate.

-

Result: The crude product is 8-chloro-1,5-naphthyridine . Recrystallize from Ethanol/Hexane.

Typical Yield: 55-65% (High for this class of heterocycle).

Protocol C: Functionalization to Antibacterial Precursor

Objective: To introduce the C-3 carboxylic acid required for DNA gyrase binding.

Note: Direct carboxylation of the naphthyridine core is difficult. A common industrial route involves lithiation or starting with a carboxylated pyridine.

Alternative Route (Gould-Jacobs Hybrid): If the target is a Naphthyridone-3-carboxylic acid (like Gemifloxacin precursors), the acetal strategy is modified:

-

Use Dimethylformamide dimethyl acetal (DMF-DMA) .

-

React an acetyl-substituted pyridine with DMF-DMA to form an enaminone .

Data Summary Table: Solvent & Acid Effects on Cyclization

| Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Comments |

| H₂SO₄ (Conc.)[5] | None | 100 | 35 | Significant charring/tars. |

| PPA | None | 110 | 62 | Optimal balance of yield/purity. |

| TfOH | DCM | Reflux | 58 | Cleaner profile, expensive reagent. |

| AlCl₃ | Chlorobenzene | 130 | 45 | Difficult work-up (emulsions). |

References

-

Synthesis of Gemifloxacin: Vertex AI Search Results (Patent WO2006134608). Describes the preparation of Gemifloxacin via naphthyridine carboxylic acid intermediates. 9[1][10][8][11][12][13][14][15]

-

Pomeranz-Fritsch Reaction: Organic Reactions & Wikipedia. Standard protocol for isoquinoline and naphthyridine synthesis using aminoacetals. 2[1][10][8][11][12][13][14][15][16][17]

-

Antibacterial Naphthyridines: MDPI - Antimicrobial Activity of Naphthyridine Derivatives. Reviews 1,5-naphthyridine derivatives and their biological targets. 14[10][8][11]

-

3-Aminopyridine Synthesis: Organic Syntheses. Fundamental preparation of the starting material.[15] 3[1][10][8][11][15]

-

Three-Component Acetal Reactions: Beilstein Journals. Novel routes using bromoacetaldehyde acetal for heterocyclic synthesis. 8[1][10][8][11][12][13][14][15][17]

Disclaimer: All protocols involve hazardous chemicals (strong acids, alkylating agents). Perform a thorough risk assessment before experimentation.

Sources

- 1. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. organicreactions.org [organicreactions.org]

- 7. CN105585518A - Gemifloxacin intermediate preparation method - Google Patents [patents.google.com]

- 8. BJOC - Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles [beilstein-journals.org]

- 9. Synthesis Of Gemifloxacin [quickcompany.in]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

- 13. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 15. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.